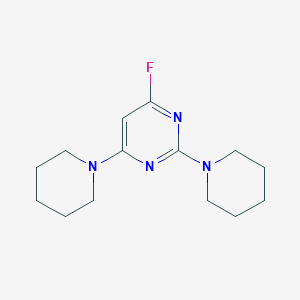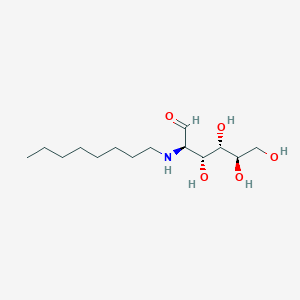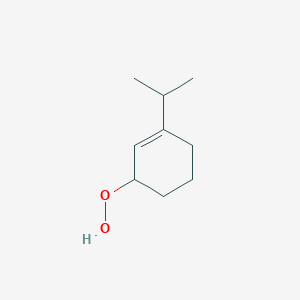
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) is a chemical compound that has gained significant attention in scientific research. It is commonly known as cumene hydroperoxide and is produced industrially for various purposes, including the production of phenol and acetone. In
Mecanismo De Acción
Cumene hydroperoxide acts as an oxidizing agent in biological systems. It can react with proteins, lipids, and DNA, leading to oxidative damage. Cumene hydroperoxide can also activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
Cumene hydroperoxide has been shown to induce oxidative stress and inflammation in various cell types. It can also induce cell death through apoptosis or necrosis. Cumene hydroperoxide has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cumene hydroperoxide is a commonly used oxidizing agent in laboratory experiments. It is relatively stable and can be easily synthesized. However, it is also highly reactive and can be hazardous to handle. Cumene hydroperoxide can also induce oxidative damage to experimental samples, which can be a limitation in some experiments.
Direcciones Futuras
There are several future directions for research on cumene hydroperoxide. One area of interest is the role of cumene hydroperoxide in the pathogenesis of various diseases. Further research is needed to elucidate the mechanisms by which cumene hydroperoxide induces oxidative damage and inflammation in biological systems. Another area of interest is the development of new synthetic methods for cumene hydroperoxide and its derivatives. Finally, the use of cumene hydroperoxide as a potential therapeutic agent for the treatment of various diseases is an area of active research.
Métodos De Síntesis
Cumene hydroperoxide is synthesized by the autoxidation of cumene in the presence of oxygen. The reaction is catalyzed by transition metal ions such as iron, copper, or cobalt. The process involves the formation of a cumene radical, which reacts with oxygen to form a cumene peroxide radical. The cumene peroxide radical then reacts with another molecule of cumene to form cumene hydroperoxide.
Aplicaciones Científicas De Investigación
Cumene hydroperoxide has various applications in scientific research. It is commonly used as a radical initiator in polymerization reactions. It is also used as a source of free radicals in chemical reactions and as an oxidizing agent in organic synthesis. Cumene hydroperoxide is also used in the production of phenol and acetone, which are important industrial chemicals.
Propiedades
Número CAS |
179249-43-5 |
|---|---|
Nombre del producto |
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-hydroperoxy-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-4-3-5-9(6-8)11-10/h6-7,9-10H,3-5H2,1-2H3 |
Clave InChI |
QQTXERCLWKUTKH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(CCC1)OO |
SMILES canónico |
CC(C)C1=CC(CCC1)OO |
Sinónimos |
Hydroperoxide, 3-(1-methylethyl)-2-cyclohexen-1-yl (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



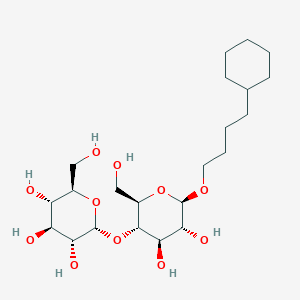
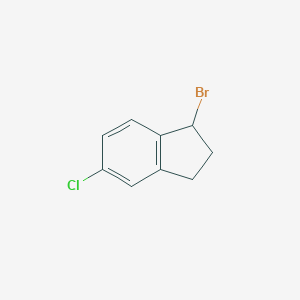
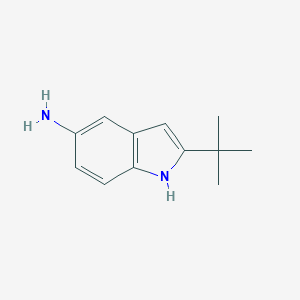
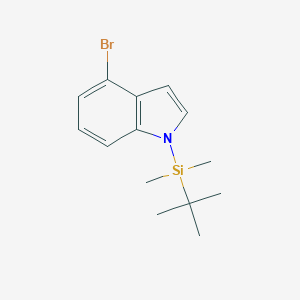
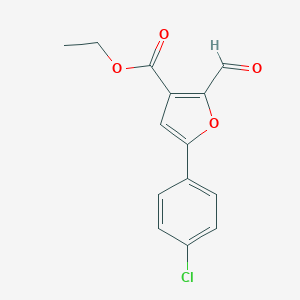
![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)
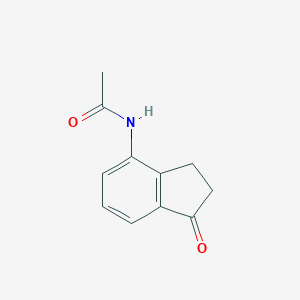
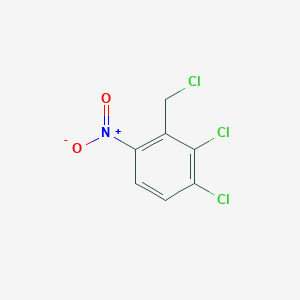
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)


